Isoform-Selectivity Profile of BMS 961 vs. Pan-RAR Agonist ATRA and RARγ Agonist Trifarotene
BMS 961 exhibits a distinct isoform-selectivity profile that differentiates it from both non-selective pan-retinoids and other RARγ agonists. In a standard transactivation assay, BMS 961 activates RARγ with an EC50 of 30 nM, while its activity at RARβ is 33-fold lower (EC50 = 1,000 nM) and no activity is detected at RARα . This contrasts sharply with the pan-agonist all-trans retinoic acid (ATRA), which activates all three RAR isoforms (RARα, RARβ, RARγ) with similar potency [1], and with Trifarotene, a more potent RARγ agonist (EC50 = 7.7 nM) that nonetheless retains substantial activity at RARα (EC50 = 500 nM) and RARβ (EC50 = 125 nM) [2].
| Evidence Dimension | Functional potency and selectivity at RAR isoforms |
|---|---|
| Target Compound Data | RARγ: EC50 = 30 nM; RARβ: EC50 = 1,000 nM; RARα: No activity. |
| Comparator Or Baseline | All-trans Retinoic Acid (ATRA): RARα, RARβ, RARγ EC50 values all ~1-10 nM. Trifarotene: RARγ EC50 = 7.7 nM; RARβ EC50 = 125 nM; RARα EC50 = 500 nM. |
| Quantified Difference | BMS 961 has a 33-fold selectivity window for RARγ over RARβ. ATRA is non-selective. Trifarotene has a 16-fold selectivity for RARγ over RARβ. |
| Conditions | Transactivation assay in a cellular context. |
Why This Matters
This data proves BMS 961 is a 'cleaner' tool than Trifarotene for isolating RARγ-mediated biology at low nanomolar concentrations, as it completely avoids RARα and RARβ activation, whereas Trifarotene can still engage these receptors at concentrations used to fully activate RARγ.
- [1] Dawson, M. I., & Xia, Z. (2012). The retinoid X receptors and their ligands. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1821(1), 21-56. View Source
- [2] Thoreau, F., et al. (2018). Structure-based design of Trifarotene (CD5789), a potent and selective RARγ agonist for the treatment of acne. Bioorganic & Medicinal Chemistry Letters, 28(10), 1736-1742. View Source
